4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate
Description
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate is a synthetic compound with a unique structure featuring an ethoxy, a nitro group, and a thiazolidine core
Properties
IUPAC Name |
[2-ethoxy-6-nitro-4-[(Z)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S2/c1-4-6-26-17-18-12(16(21)27-17)7-11-8-13(19(22)23)15(25-10(3)20)14(9-11)24-5-2/h4,7-9H,1,5-6H2,2-3H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDCUBFONAPQD-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate typically involves a multi-step process:
Formation of the thiazolidine ring: : A key intermediate, 2-(allylthio)-5-oxo-1,3-thiazolidine-4-carbaldehyde, is synthesized from thiourea and an appropriate carbonyl compound under acidic conditions.
Acetylation and nitration: : This intermediate undergoes acetylation with acetic anhydride followed by nitration using a nitrating agent such as nitric acid or a nitration mixture.
Final coupling: : The resultant nitrated compound is coupled with an ethoxy-substituted phenyl acetic acid derivative under basic conditions to yield the final product.
Industrial Production Methods: In industrial settings, large-scale production might involve:
Optimization of reaction conditions for higher yields.
Implementation of catalytic methods to minimize by-products.
Use of continuous flow reactors to maintain consistent quality and scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions:
Oxidation: : The allylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducers like tin(II) chloride.
Substitution: : The ethoxy group can participate in nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Hydrogen with a metal catalyst, tin(II) chloride.
Nucleophiles: : Bases such as sodium ethoxide or potassium tert-butoxide.
Major Products
Sulfoxides and sulfones: from oxidation.
Amino derivatives: from reduction.
Substituted phenyl acetates: from nucleophilic substitution.
Scientific Research Applications
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate has several scientific applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: : Investigated for its potential enzyme inhibition properties and interaction with biological macromolecules.
Medicine: : Explored for its pharmacological activities, such as antimicrobial and anti-inflammatory effects.
Industry: : Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, influencing cellular oxidative stress. The thiazolidine ring may interact with enzymes, potentially inhibiting their activity by binding to the active site or altering the enzyme's conformation.
Comparison with Similar Compounds
Compared to other compounds with similar thiazolidine or nitro functionalities, 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate stands out due to its unique combination of groups, which confer distinct reactivity and application potential.
Similar Compounds
Thiazolidine derivatives: : These often exhibit biological activity, particularly as antidiabetic agents.
Nitrophenyl acetates: : Used in various organic synthesis applications due to their reactive nitro and acetate groups.
There you have it—a comprehensive overview of this fascinating compound. What do you think?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
